molecular formula C20H30N2 B3870333 3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine

3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine

Cat. No.: B3870333
M. Wt: 298.5 g/mol
InChI Key: LTAMQJCRHPXNLE-LDADJPATSA-N
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Description

3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine is a complex organic compound that features a piperidine ring and a pyridine ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include the hydrogenation of intermediates and the use of advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyridine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2/c1-17(2)8-6-9-18(3)12-15-22-14-5-4-11-20(22)19-10-7-13-21-16-19/h7-8,10,12-13,16,20H,4-6,9,11,14-15H2,1-3H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAMQJCRHPXNLE-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCCCC1C2=CN=CC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCCCC1C2=CN=CC=C2)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
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3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
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3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
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3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
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3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine
Reactant of Route 6
3-[1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidin-2-yl]pyridine

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